molecular formula C24H23N3O B15196698 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- CAS No. 112421-80-4

4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl-

Cat. No.: B15196698
CAS No.: 112421-80-4
M. Wt: 369.5 g/mol
InChI Key: UJCNJJOHMYCWBI-UHFFFAOYSA-N
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Description

4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- is a complex organic compound that belongs to the phenanthridine family Phenanthridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through thermal cyclization reactions of N-alkylated 2-aminobiphenyls.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of phenanthridine with appropriate carboxylic acid derivatives under suitable conditions.

    Attachment of the Dimethylaminoethyl Substituent:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and triggering cellular responses .

Comparison with Similar Compounds

4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- can be compared with other phenanthridine derivatives, such as:

The uniqueness of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

112421-80-4

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-phenylphenanthridine-4-carboxamide

InChI

InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)21-14-8-13-20-18-11-6-7-12-19(18)22(26-23(20)21)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

UJCNJJOHMYCWBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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